N,N-Bis(trifluoromethylsulfonyl)aniline

Vue d'ensemble

Description

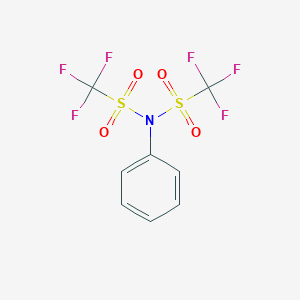

N,N-Bis(trifluoromethylsulfonyl)aniline: is a fluorinated organic compound known for its unique chemical properties and applications in various scientific fields. It is also referred to as trifluoromethanesulfonanilide. This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to an aniline moiety, making it a valuable reagent in organic synthesis and other research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

C6H5NH2+2CF3SO2F→C6H5N(SO2CF3)2+2HF

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization using solvents like toluene to obtain high-purity white crystals .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

PhNTf₂ is widely employed to activate hydroxyl groups in alcohols or carbonyl compounds, converting them into triflate intermediates. These intermediates are highly electrophilic, enabling subsequent nucleophilic substitutions.

Mechanism :

- Activation of hydroxyl groups via triflation generates ROTf.

- Nucleophilic attack by amines, organometallics, or other nucleophiles proceeds efficiently due to the superior leaving-group ability of Tf⁻.

Coupling Reactions

Aryl and vinyl triflates derived from PhNTf₂ are critical in cross-coupling reactions.

Example :

PhNTf₂-mediated triflation of enolates enables stereoselective vinyl triflate formation, which participates in palladium-catalyzed couplings to construct complex scaffolds like (±)-gelsemine .

Biocatalytic Hydroxylation

N-Trifluoromethanesulfonyl-aniline derivatives undergo enzymatic hydroxylation, yielding bioactive metabolites.

| Enzyme | Substrate | Product | Specific Activity | Ref. |

|---|---|---|---|---|

| Cytochrome P450 | PhNTf₂-derived anilines | 4-Aminophenols | 600–700 nM (IC₅₀) |

Application :

This reaction is exploited in drug discovery for synthesizing hydroxylated intermediates with enhanced bioactivity .

Nucleophilic Addition Reactions

PhNTf₂ facilitates Michael additions and conjugate additions via in situ generation of triflimide anions (Tf₂N⁻).

| Reaction | Conditions | Product | Selectivity | Ref. |

|---|---|---|---|---|

| Michael addition | PhNTf₂, TMSCl, CH₂Cl₂ | β-Keto triflimides | 1,4-adducts > 90% |

Mechanistic Insight :

The bulky Tf₂N⁻ anion directs regioselectivity by stabilizing transition states through steric and electronic effects .

Redox Reactions

While less common, PhNTf₂ participates in oxidation and reduction processes under controlled conditions.

| Reaction Type | Reagents | Product | Notes | Ref. |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Sulfone derivatives | Limited applicability | |

| Reduction | LiAlH₄, THF | Amines | Requires anhydrous conditions |

Applications De Recherche Scientifique

Organic Synthesis

N,N-Bis(trifluoromethylsulfonyl)aniline serves primarily as a triflating reagent, facilitating the introduction of triflate groups into organic substrates. This process enhances the reactivity of the substrates for subsequent chemical transformations.

Key Reactions:

- Triflation of Alcohols and Amines : This compound allows for the conversion of alcohols to triflates, which can then be further transformed into amines or other functional groups. This method is particularly advantageous as it operates under milder conditions compared to traditional methods using triflic anhydride .

- Mannich Reaction : It has been utilized in the enantioselective synthesis of β-amino acids, showcasing its utility in forming complex molecules from simpler precursors.

Medicinal Chemistry

This compound is being explored for its potential applications in drug discovery and development. Its ability to modify biological molecules makes it valuable in various biochemical contexts.

Applications:

- Antibody-drug Conjugates (ADCs) : It is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells .

- Enzyme Mechanism Studies : The compound aids in investigating enzyme interactions and mechanisms, contributing to understanding biological processes at a molecular level.

Material Science

In material science, this compound is employed in the development of advanced materials due to its strong electron-withdrawing properties and thermal stability.

Applications:

- Electronic Materials : It is used in the fabrication of components for electronic devices due to its favorable electrical properties.

- Battery Components : The compound's stability makes it suitable for use in energy storage applications.

Case Study 1: Triflation Reactions

A study demonstrated that this compound effectively converts various alcohols into their corresponding triflates with high yields and selectivity. This reaction was found to be efficient under mild conditions, minimizing side reactions that are common with more reactive reagents like triflic anhydride .

Case Study 2: Antibody-drug Conjugates

Research highlighted the use of this compound in synthesizing ADCs targeting specific cancer markers. The incorporation of triflate groups facilitated the conjugation process, enhancing the therapeutic efficacy of the resulting compounds against tumor cells .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Triflation of alcohols and amines | Milder conditions, high selectivity |

| Medicinal Chemistry | Synthesis of ADCs | Targeted delivery of therapeutic agents |

| Material Science | Development of electronic materials | Enhanced electrical properties |

| Production of battery components | Stability and performance improvements |

Mécanisme D'action

The mechanism of action of N,N-Bis(trifluoromethylsulfonyl)aniline involves its ability to act as a strong electron-withdrawing group. This property makes it an effective reagent in various chemical reactions, particularly in the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

- N-Phenyltrifluoromethanesulfonimide

- Trifluoromethanesulfonanilide

- Phenyl triflimide

Comparison: N,N-Bis(trifluoromethylsulfonyl)aniline is unique due to its dual trifluoromethylsulfonyl groups, which provide enhanced reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing properties and high chemical stability .

Activité Biologique

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound with significant applications in biological and chemical research. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Overview of the Compound

- Chemical Structure : The compound features two trifluoromethylsulfonyl groups attached to an aniline backbone, contributing to its unique reactivity and selectivity in chemical reactions.

- Molecular Formula : CHFNOS

- Molecular Weight : 357.25 g/mol

- Physical Properties :

- Melting Point: 100-102 °C

- Boiling Point: 305.3 °C

- Density: 1.8 g/cm³

- Solubility: Soluble in water

This compound acts primarily as a biochemical reagent and is utilized in various biological applications:

- Enzyme Mechanisms : It is employed in studying enzyme interactions, particularly in the context of biocatalysis where it serves as a substrate for hydroxylation reactions, yielding products like 4-aminophenols .

- Synthesis of Pharmaceutical Intermediates : This compound facilitates the synthesis of biologically active compounds through various chemical transformations, including the Mannich reaction which produces β-amino acids .

Biological Activity

The biological activity of this compound can be summarized as follows:

-

Inhibition of Protein Tyrosine Phosphatases (PTPs) :

- Recent studies have shown that derivatives of this compound can selectively inhibit PTPs, which are crucial in regulating cellular signaling pathways. For instance, it has been noted that certain analogs exhibit significant potency against specific PTPs involved in addiction pathways .

- Case Study : An analog termed NHB1109 demonstrated a potency range of 600-700 nM against PTPRD and PTPRS, with promising selectivity and oral bioavailability in mice models .

- Biocatalytic Applications :

- Chemical Reactivity :

Research Findings

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOHEXPTUTVCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191030 | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37595-74-7 | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37595-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl triflimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37595-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL TRIFLIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIC0LRR43X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N,N-Bis(trifluoromethylsulfonyl)aniline in organic synthesis?

A1: this compound (PhNTf2) has been explored as a reagent for the one-pot conversion of alcohols into amines. [] This conceptually new method utilizes the dual functionality of PhNTf2. Firstly, it activates the hydroxyl group of α-hydroxy esters, converting it into a highly reactive triflate intermediate. Secondly, the anionic PhTfN- residue generated in situ acts as a nucleophile, leading to the incorporation of the amine group. This method provides a novel approach to amine synthesis from readily available alcohol starting materials.

Q2: What is known about the crystal structure of this compound?

A2: The crystal structure of this compound has been determined and reveals interesting features. [] The molecule exhibits crystallographic twofold symmetry. The crystal packing is characterized by three intermolecular C—H⋯O contacts, which contribute to the formation of a two-dimensional network structure. Interestingly, only a very weak C—H⋯F interaction (H⋯F distance of 2.83 Å) is observed in the third dimension. This structural information provides valuable insights into the molecular interactions and packing arrangements of this compound in the solid state.

Q3: Are there alternative reagents similar to this compound?

A3: While the provided research focuses primarily on this compound, related derivatives are mentioned. [] Further investigation into these derivatives could be beneficial for exploring structure-activity relationships and potentially uncovering compounds with improved reactivity or selectivity in similar chemical transformations. This line of inquiry could be particularly relevant for researchers interested in optimizing synthetic methodologies or developing new applications for this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.